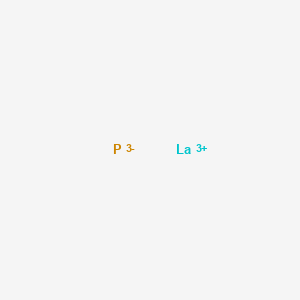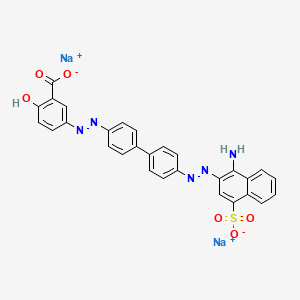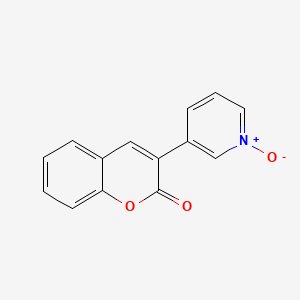
Coumarin, 3-(3-pyridyl)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-(3-pyridyl)-, N-oxide is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities This compound features a coumarin core with a 3-pyridyl group attached at the 3-position and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3-pyridyl)-, N-oxide typically involves the reaction of coumarin derivatives with pyridine N-oxides. One common method is the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) under mild conditions . This approach offers a broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Coumarin, 3-(3-pyridyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-oxide group can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Aplicaciones Científicas De Investigación
Coumarin, 3-(3-pyridyl)-, N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-(3-pyridyl)-, N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A parent compound with a similar core structure but lacking the pyridyl and N-oxide groups.
3-(3-Pyridyl)coumarin: Similar to Coumarin, 3-(3-pyridyl)-, N-oxide but without the N-oxide group.
Pyridine N-oxides: Compounds with a pyridine ring and an N-oxide group, but without the coumarin core.
Uniqueness
This compound is unique due to the combination of the coumarin core, pyridyl group, and N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
958-55-4 |
|---|---|
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H |
Clave InChI |
JQUCVNISFSPHEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


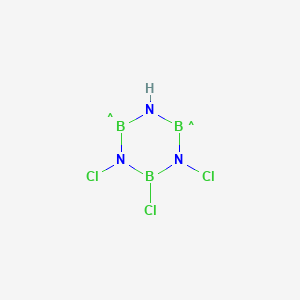


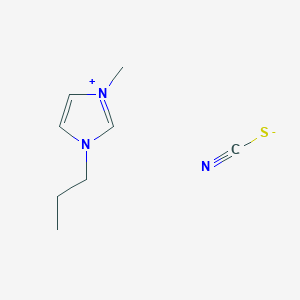
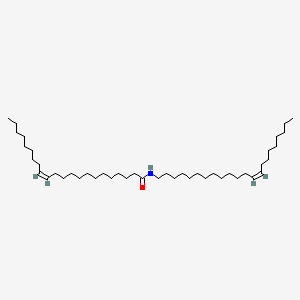
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
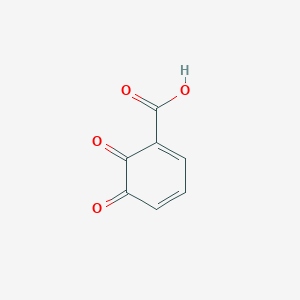

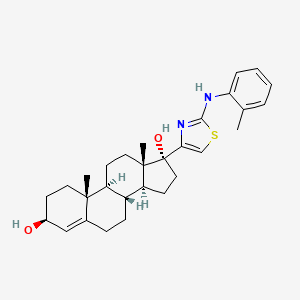
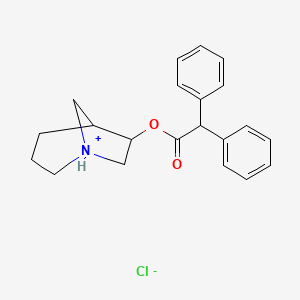
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

